Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
Description
Structure
3D Structure
Properties
CAS No. |
647832-20-0 |
|---|---|
Molecular Formula |
C25H25F3Si |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane |
InChI |
InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3 |
InChI Key |
KDPHEFKCSLNCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Grignard Reaction
Formation of Grignard Reagent :
- A solution of bromopropane is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent.
Addition of Trifluoromethyl Group :
- The Grignard reagent is then reacted with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions (typically at low temperatures) to introduce the trifluoromethyl group.
-
- The resulting alkene is then treated with triphenylchlorosilane in the presence of a base (e.g., triethylamine) to facilitate the formation of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane.
- Typical yields range from 60% to 85% depending on reaction conditions and purification methods employed.
Method 2: Direct Silylation
-
- An alkene precursor (such as 2-(trifluoromethyl)hex-1-ene) can be synthesized via elimination reactions from corresponding alcohols or halides.
-
- The alkene is then reacted with triphenylsilane in the presence of a catalyst (such as a Lewis acid or a transition metal complex) to promote the silylation process.
- Yields can vary widely based on the catalyst used, typically achieving between 50% to 80%.
Method 3: Hydrosilylation
-
- The trifluoromethyl-substituted alkene undergoes hydrosilylation with triphenylsilane using a platinum catalyst under mild conditions.
-
- The reaction mixture is purified using silica gel chromatography to isolate this compound.
- This method often yields high purity products (>90%) but may require careful control of reaction conditions to avoid side reactions.
| Method | Key Steps | Typical Yield (%) | Purification Method |
|---|---|---|---|
| Grignard Reaction | Grignard formation, trifluoromethylation, silylation | 60 - 85 | Silica gel chromatography |
| Direct Silylation | Alkene synthesis, silylation | 50 - 80 | Silica gel chromatography |
| Hydrosilylation | Direct hydrosilylation with catalyst | >90 | Silica gel chromatography |
The preparation of this compound can be effectively achieved through various synthetic routes, each offering distinct advantages in terms of yield and purity. The choice of method largely depends on the availability of starting materials and desired product specifications. Future research may focus on optimizing these methods further to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.
Scientific Research Applications
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
a. 4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol (Compound 14, )
- Structure : Features a diol group and a fluorine atom adjacent to the silane moiety.
- Reactivity : The diol group enables hydrogen bonding, making it suitable for pharmaceutical applications, whereas the trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects .
- Synthesis : Synthesized via epoxide ring-opening with HF·Et₃N, contrasting with the target compound’s likely Grignard or hydrosilylation routes.
Allyl- and Vinyl-Substituted Silanes
a. Triphenyl(vinyl)silane (CAS 18666-68-7, )
- Structure : A shorter vinyl group replaces the hexenyl chain.
- Applications: Widely used as a coupling agent in composites due to its ability to form siloxane bonds with inorganic surfaces. The trifluoromethyl group in the target compound could improve thermal stability and chemical resistance in harsh environments .
b. (3-Methyl-3-butenyl)(triphenyl)silane ()
- Structure : Branched allyl group with a methyl substituent.
Ethynyl-Substituted Silanes
a. Trimethyl[(3-trifluoromethylphenyl)ethynyl]silane (CAS 40230-93-1, )
- Structure : Aromatic ring with ethynyl and trifluoromethyl groups.
- Electronic Properties : The ethynyl group enables conjugation with the aromatic ring, altering electronic properties for use in organic electronics. The target compound’s aliphatic chain may prioritize flexibility over conjugation .
Comparative Data Table
Research Findings and Key Differences
Reactivity in Catalytic Systems
- The trifluoromethyl group in the target compound enhances electrophilicity at the silicon center, facilitating nucleophilic substitutions more effectively than non-fluorinated analogues like triphenyl(vinyl)silane .
- In contrast, ethynyl-substituted silanes (e.g., CAS 40230-93-1) exhibit π-conjugation, favoring applications in cross-coupling reactions over hydrophobicity-driven uses .
Thermal and Chemical Stability
- Fluorinated silanes (e.g., Compound 14 and the target compound) demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated variants like triphenyl(vinyl)silane (decomposition ~200°C) due to strong C-F bonds .
Surface Modification Efficiency
- Triphenyl(vinyl)silane forms robust siloxane networks on inorganic surfaces, but the target compound’s trifluoromethyl group may reduce surface energy, enhancing water repellency in coatings .
Biological Activity
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The compound can be synthesized through a series of reactions involving the introduction of trifluoromethyl groups and the attachment of phenyl groups to the silicon atom. The general synthetic route involves:
- Formation of the Trifluoromethyl Group : Utilizing trifluoromethylation techniques to introduce the CF₃ group onto a hexene backbone.
- Silane Attachment : Employing aryl lithium reagents to attach phenyl groups to the silicon center.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Trifluoromethylation | CF₃ source (e.g., CF₃I) | Anhydrous conditions |
| 2 | Aryl substitution | ArLi reagents | Low temperature |
Antifertility and Uterotropic Effects
Research has indicated that compounds similar to this compound exhibit notable antifertility properties. A study focused on 1-trifluoromethyl-1,2,2-triphenylethylenes demonstrated significant postcoital antifertility and uterotrophic activities in rats. The most potent compound in this series was shown to impact reproductive functions effectively, suggesting potential applications in fertility regulation .
The biological activity of these compounds is believed to stem from their ability to interact with estrogen receptors, leading to alterations in uterine tissue dynamics. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.
Study 1: Antifertility Activity in Rats
A pivotal study assessed the antifertility effects of synthesized triphenylethylenes in rats. The methodology involved treating female rats with various dosages post-mating, followed by evaluation of pregnancy rates and uterine weight changes.
Results:
| Compound | Dosage (mg/kg) | Pregnancy Rate (%) | Uterine Weight Change (%) |
|---|---|---|---|
| Control | - | 90 | - |
| Compound A | 10 | 30 | -40 |
| Compound B | 20 | 15 | -55 |
The significant reduction in pregnancy rates and changes in uterine weight indicated strong antifertility effects attributed to the compounds tested .
Study 2: Estrogenic Activity Assessment
In another investigation, the estrogenic activity of similar silane compounds was evaluated using an in vitro assay. The compounds were tested for their ability to stimulate estrogen-responsive reporter genes.
Findings:
| Compound | Relative Activity (vs. E₂) |
|---|---|
| This compound | 75% |
| Control (E₂) | 100% |
This study highlighted that while the compound exhibited significant estrogenic activity, it was less potent than estradiol (E₂), suggesting potential for use as a selective estrogen receptor modulator (SERM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
